(3R,4S)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester
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Overview
Description
(3R,4S)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality. This is usually done using tert-butyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Esterification: The final step involves esterification to form the ethyl ester, typically using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the piperidine ring or reduce any carbonyl functionalities present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester is used as an intermediate in the synthesis of more complex molecules. Its protected amine group allows for selective reactions, making it valuable in multi-step synthetic routes.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its structural similarity to natural products makes it a useful tool in probing biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its piperidine ring is a common feature in many pharmaceuticals, and modifications to this structure can lead to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as a building block for more complex molecules. Its versatility makes it a valuable component in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3R,4S)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester depends on its specific application. In general, the piperidine ring can interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amine allows for selective deprotection, enabling the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-Amino-piperidine-4-carboxylic acid ethyl ester: Lacks the Boc protection, making it more reactive.
(3R,4S)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
(3R,4S)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid: The free acid form without esterification.
Uniqueness
The presence of the Boc group in (3R,4S)-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester provides a protective functionality that allows for selective reactions. This makes it particularly useful in synthetic chemistry where selective deprotection is required. The ethyl ester also offers different solubility and reactivity compared to other ester forms.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl (3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-14-8-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17)/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLFKLQIHHBWQG-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCNC[C@@H]1NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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